3-Chloro-4,5-dihydroxybenzaldehyde
Overview
Description
3-Chloro-4,5-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO3 and a molecular weight of 172.57 g/mol . It is a white or pale yellow crystalline solid with a faint aromatic odor . This compound is notable for its two hydroxyl groups and one chlorine atom substituting the benzene ring, making it a versatile intermediate in organic synthesis .
Scientific Research Applications
3-Chloro-4,5-dihydroxybenzaldehyde has several applications in scientific research:
Mechanism of Action
Result of Action
3-Chloro-4,5-dihydroxybenzaldehyde has been shown to inhibit adipogenesis in 3T3-L1 adipocyte cells. It suppresses differentiation and decreases lipid accumulation and triglycerides contents in these cells . This suggests that the compound may have potential therapeutic applications in conditions related to lipid metabolism.
Biochemical Analysis
Biochemical Properties
3-Chloro-4,5-dihydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as oxidoreductases, which facilitate oxidation-reduction reactions. The hydroxyl groups on this compound enable it to participate in hydrogen bonding with amino acid residues in enzyme active sites, thereby influencing enzyme activity. Additionally, this compound can form covalent bonds with nucleophilic amino acids, leading to enzyme inhibition or activation depending on the context .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to alterations in gene expression and cellular metabolism. For instance, this compound can induce oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of antioxidant genes . Furthermore, this compound can affect cellular proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the formation of covalent adducts with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also act as a substrate for certain enzymes, undergoing oxidation or reduction reactions that produce reactive intermediates. These intermediates can further interact with cellular components, causing changes in cellular function . Additionally, this compound can influence gene expression by modulating transcription factors and epigenetic markers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, this compound can undergo degradation, leading to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These effects are often observed in organs with high metabolic activity, such as the liver and kidneys . It is crucial to determine the appropriate dosage range to balance the compound’s beneficial and adverse effects in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its oxidation and reduction. Enzymes such as cytochrome P450 oxidases and reductases can metabolize this compound, leading to the formation of reactive intermediates. These intermediates can further participate in conjugation reactions with glutathione or other cellular thiols, facilitating their excretion from the cell . The metabolic flux of this compound can influence the levels of metabolites in cells, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, transporters and binding proteins may facilitate its movement within the cell. The localization and accumulation of this compound can affect its biological activity, with higher concentrations potentially leading to more pronounced effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling pathways. Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4,5-dihydroxybenzaldehyde can be synthesized through various methods. One common approach involves the chlorination of 3,4-dihydroxybenzaldehyde. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction proceeds as follows:
3,4-Dihydroxybenzaldehyde+Cl2→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 3-Chloro-4,5-dihydroxybenzoic acid.
Reduction: 3-Chloro-4,5-dihydroxybenzyl alcohol.
Substitution: 3-Methoxy-4,5-dihydroxybenzaldehyde (when using sodium methoxide).
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzaldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3,5-Dichloro-4-hydroxybenzaldehyde: Contains an additional chlorine atom, which can influence its reactivity and biological activity.
Uniqueness
3-Chloro-4,5-dihydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-4,5-dihydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNPYEYJHJEDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955640 | |
Record name | 3-Chloro-4,5-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34098-18-5 | |
Record name | Benzaldehyde, 3-chloro-4,5-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034098185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4,5-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4,5-dihydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 3-chloro-4,5-dihydroxybenzaldehyde in inhibiting adipogenesis?
A1: The research demonstrates that this compound inhibits adipogenesis in 3T3-L1 adipocytes, a cell line widely used to study adipogenesis. This inhibition is achieved by:
- Regulation of adipogenic transcription factors: The compound downregulates the expression of key transcription factors involved in adipogenesis, such as PPARγ and C/EBPα. [] These transcription factors play a crucial role in the differentiation of preadipocytes into mature adipocytes (fat cells).
- Activation of AMPK: this compound activates AMPK, an enzyme that plays a central role in cellular energy homeostasis. [] Activation of AMPK promotes catabolic processes (energy expenditure) and inhibits anabolic processes (energy storage), which contributes to the suppression of adipogenesis.
Q2: Are there any in vitro studies demonstrating the efficacy of this compound in inhibiting adipogenesis?
A2: Yes, the study utilized 3T3-L1 adipocytes as an in vitro model. The researchers found that treatment with this compound effectively reduced lipid accumulation during adipogenesis in a dose-dependent manner. [] This effect was confirmed by Oil Red O staining, a technique used to visualize lipids in cells.
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